molecular formula C9H5ClN2O2 B1347350 8-Chloro-5-nitroquinoline CAS No. 22539-55-5

8-Chloro-5-nitroquinoline

Cat. No. B1347350
CAS RN: 22539-55-5
M. Wt: 208.6 g/mol
InChI Key: XSJNIKQCTPVESL-UHFFFAOYSA-N
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Description

8-Chloro-5-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Chloro-5-nitroquinoline, involves various protocols. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 8-Chloro-5-nitroquinoline consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 208.601 Da and the monoisotopic mass is 208.003952 Da .


Physical And Chemical Properties Analysis

8-Chloro-5-nitroquinoline has a density of 1.5±0.1 g/cm3, a boiling point of 353.6±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 53.6±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 140.6±3.0 cm3 .

Scientific Research Applications

Spectroscopic and Reactive Properties

  • Spectroscopic Characterization : 8-Chloro-5-nitroquinoline derivatives have been characterized spectroscopically, revealing their potential for non-linear optical (NLO) behavior and indicating possibilities for developing NLO materials (Sureshkumar et al., 2018).
  • Reactive Properties : Computational studies suggest these compounds could exhibit inhibitory activity against specific reductase enzymes, impacting biological processes (Sureshkumar et al., 2018).

Antibacterial Properties

  • Antibacterial Effects : New 8-nitrofluoroquinolone derivatives, closely related to 8-Chloro-5-nitroquinoline, have been synthesized and shown to possess significant antibacterial activity against various strains, particularly effective against S. aureus (Al-Hiari et al., 2007).

Neuroprotective Applications

  • Neuroprotection : Derivatives of 8-Chloro-5-nitroquinoline have shown promise in ameliorating high glucose toxicity in human neuroblastoma cells, impacting pathways associated with neuronal cell death (Suwanjang et al., 2016).

Spectroscopic Analysis and Structural Insights

  • Molecular Structure Analysis : Extensive spectroscopic (FTIR, FT-Raman, FT-NMR) and computational studies have been conducted on 8-Chloro-5-nitroquinoline to understand its molecular structure and electronic properties (Arjunan et al., 2011).

Photochemical and Anticancer Properties

  • Photochemistry and Anticancer Potential : Studies on the photochemistry of 8-hydroxy-5-nitroquinoline, a compound similar to 8-Chloro-5-nitroquinoline, reveal insights into its potential as an antimicrobial, anti-inflammatory, and anticancer agent (Wang et al., 2022).

Safety and Hazards

8-Chloro-5-nitroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin and eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

The primary target of 8-Chloro-5-nitroquinoline is type 2 methionine aminopeptidase (MetAP2) . MetAP2 is a protein involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . This protein plays a crucial role in cellular function and growth .

Mode of Action

8-Chloro-5-nitroquinoline acts as an inhibitor of MetAP2 . By binding to this protein, it prevents MetAP2 from performing its normal function in the angiogenesis process . This disruption can lead to a decrease in the formation of new blood vessels .

Biochemical Pathways

The inhibition of MetAP2 by 8-Chloro-5-nitroquinoline affects the angiogenesis pathway . This pathway is crucial for the growth and spread of cells, including cancer cells . By inhibiting MetAP2, 8-Chloro-5-nitroquinoline can potentially slow down or stop the growth and spread of these cells .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties suggest that 8-Chloro-5-nitroquinoline may have good bioavailability .

Result of Action

The inhibition of MetAP2 by 8-Chloro-5-nitroquinoline can lead to a decrease in angiogenesis . This can result in a reduction in the growth and spread of cells, including cancer cells . Therefore, 8-Chloro-5-nitroquinoline may have potential as an anticancer agent .

Action Environment

The action of 8-Chloro-5-nitroquinoline can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially affect the action of many chemical compounds .

properties

IUPAC Name

8-chloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJNIKQCTPVESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291241
Record name 8-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-nitroquinoline

CAS RN

22539-55-5
Record name 22539-55-5
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Record name 8-Chloro-5-nitroquinoline
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Record name 8-chloro-5-nitroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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